![molecular formula C8H6ClN3OS B13095081 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of kinase inhibitors . The presence of a chlorine atom and a methylthio group in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with a methylthio group using reagents like methylthiolate salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino, thiol-substituted derivatives
科学的研究の応用
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
類似化合物との比較
Similar Compounds
6-Chloropyrido[2,3-d]pyrimidin-2-amine: Another pyrido[2,3-d]pyrimidine derivative with a chlorine atom at the 6-position.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also serve as kinase inhibitors and have similar biological activities.
Uniqueness
6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one is unique due to the presence of both a chlorine atom and a methylthio group, which provide opportunities for diverse chemical modifications and enhance its potential as a versatile intermediate in medicinal chemistry .
特性
分子式 |
C8H6ClN3OS |
|---|---|
分子量 |
227.67 g/mol |
IUPAC名 |
6-chloro-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H6ClN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) |
InChIキー |
YXDOSGUYOPNXQU-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


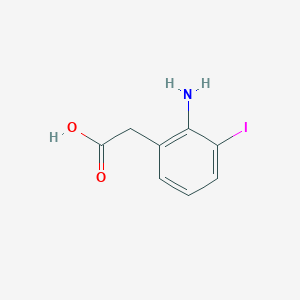
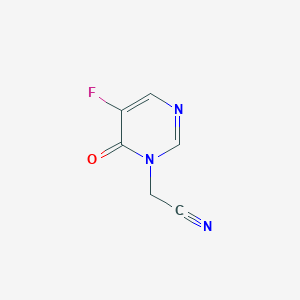
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
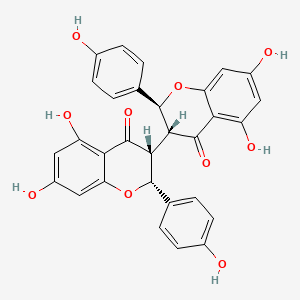
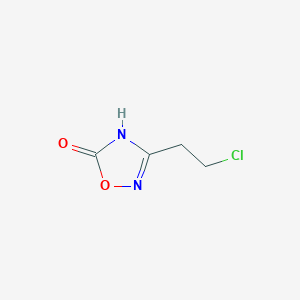
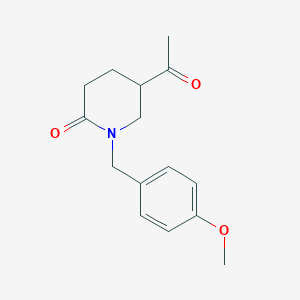
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
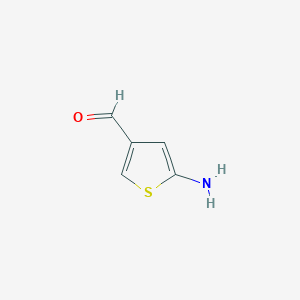
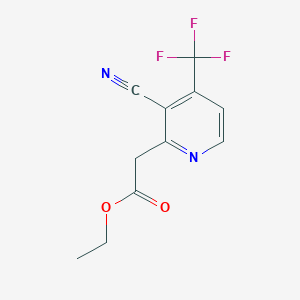
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
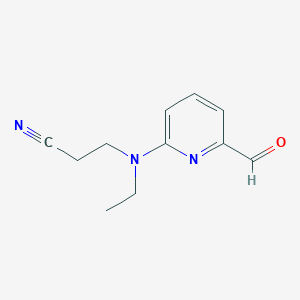
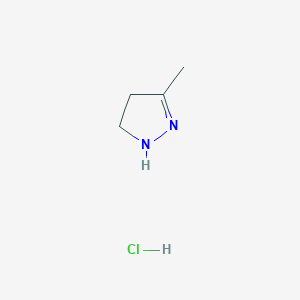

![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)
